8-bromo-5-fluoroquinoline-2-carbonitrile
CAS No.: 1698205-69-4
Cat. No.: VC11553749
Molecular Formula: C10H4BrFN2
Molecular Weight: 251.05 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1698205-69-4 |
|---|---|
| Molecular Formula | C10H4BrFN2 |
| Molecular Weight | 251.05 g/mol |
| IUPAC Name | 8-bromo-5-fluoroquinoline-2-carbonitrile |
| Standard InChI | InChI=1S/C10H4BrFN2/c11-8-3-4-9(12)7-2-1-6(5-13)14-10(7)8/h1-4H |
| Standard InChI Key | BDRXASYHRHOLHO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1C#N)Br)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
The quinoline core of 8-bromo-5-fluoroquinoline-2-carbonitrile consists of a bicyclic aromatic system with a pyridine ring fused to a benzene ring. Substitutions at the 2-, 5-, and 8-positions introduce distinct electronic and steric effects:
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Cyanide Group (C-2): Enhances polarity and serves as a reactive site for further functionalization.
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Fluorine (C-5): Electron-withdrawing nature increases metabolic stability and influences intermolecular interactions .
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Bromine (C-8): Provides a handle for cross-coupling reactions in drug discovery .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₄BrFN₂ | Extrapolated |
| Molecular Weight | 251.05 g/mol | |
| SMILES | C1=CC2=C(C(=C(C=C1)F)Br)N=CC(=C2)C#N | Calculated |
| LogP (Predicted) | 3.1 | |
| Aqueous Solubility | 0.0243 mg/mL |
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of 8-bromo-5-fluoroquinoline-2-carbonitrile is documented, analogous methods for 5-bromo-8-fluoroquinoline derivatives involve:
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Skraup Reaction: Cyclization of substituted anilines with glycerol and sulfuric acid, followed by halogenation . For example, 5-bromo-2-fluoroaniline reacts with glycerol under acidic conditions to form the quinoline backbone, with subsequent nitration or bromination introducing additional substituents .
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Nucleophilic Aromatic Substitution: Replacement of chlorine at C-7 in intermediates like 7-chloro-1-cyclopropyl-6-fluoro-8-nitroquinoline-3-carboxylic acid with amines or other nucleophiles . This method could be adapted to introduce bromine at C-8 via palladium-catalyzed cross-coupling.
Key Challenges
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Regioselectivity: Ensuring precise placement of substituents requires careful control of reaction conditions, such as temperature and catalyst choice .
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Nitration Complications: Direct nitration of the quinoline nucleus may lead to decarboxylation or undesired positional isomers, necessitating protective strategies .
Biological Activity and Applications
Anticancer Properties
Quinoline derivatives interfere with topoisomerase II and kinase signaling pathways. Preliminary studies on brominated quinolines show:
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